molecular formula C18H22F3NO4 B13706562 1-Boc-4-(3,4,5-trifluorobenzyl)piperidine-4-carboxylic Acid

1-Boc-4-(3,4,5-trifluorobenzyl)piperidine-4-carboxylic Acid

Katalognummer: B13706562
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: PQTXHWDSKVJNHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier MFCD32876913 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876913 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The preparation methods typically include:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.

    Catalysts and Reagents: Various catalysts and reagents are employed to enhance the reaction rates and selectivity. Common reagents include acids, bases, and oxidizing or reducing agents.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD32876913 is scaled up to meet demand. The process involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction parameters in real-time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876913 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert MFCD32876913 into its reduced forms, which may have different chemical characteristics.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions involve the addition of atoms or groups to the compound, resulting in new chemical entities.

Common Reagents and Conditions

The reactions involving MFCD32876913 typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Catalysts: Transition metal catalysts, acids, and bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and analogs of MFCD32876913 with altered chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

MFCD32876913 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: MFCD32876913 is utilized in various industrial processes, including the production of materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD32876913 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Eigenschaften

Molekularformel

C18H22F3NO4

Molekulargewicht

373.4 g/mol

IUPAC-Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3,4,5-trifluorophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-6-4-18(5-7-22,15(23)24)10-11-8-12(19)14(21)13(20)9-11/h8-9H,4-7,10H2,1-3H3,(H,23,24)

InChI-Schlüssel

PQTXHWDSKVJNHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C(=C2)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.